(S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol
Beschreibung
(S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol is a chiral amino alcohol featuring a 2,3-dihydrobenzofuran scaffold. This compound has drawn interest due to its structural similarity to bioactive molecules targeting enzymes like collagenases or neurotransmitter receptors. The (S)-enantiomer configuration is critical for its stereoselective interactions with biological targets.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2,3-dihydro-1-benzofuran-6-yl)ethanol |
InChI |
InChI=1S/C10H13NO2/c11-9(6-12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5,9,12H,3-4,6,11H2/t9-/m1/s1 |
InChI-Schlüssel |
OWCROUIRCNPKCQ-SECBINFHSA-N |
Isomerische SMILES |
C1COC2=C1C=CC(=C2)[C@@H](CO)N |
Kanonische SMILES |
C1COC2=C1C=CC(=C2)C(CO)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Retrosynthetic Analysis of the Target Compound
The target molecule features a 2,3-dihydrobenzofuran moiety attached to a chiral β-amino alcohol scaffold. Retrosynthetically, the compound can be dissected into two primary components:
- The 2,3-dihydrobenzofuran-6-yl subunit , which can be derived from benzofuran precursors via reduction.
- The (S)-2-aminoethanol backbone , which necessitates asymmetric synthesis or resolution techniques.
Key disconnections involve:
- Formation of the C–C bond between the dihydrobenzofuran ring and the amino alcohol chain.
- Stereoselective introduction of the amino and hydroxyl groups.
Synthesis of the 2,3-Dihydrobenzofuran Core
Bromination of Benzofuran Derivatives
The dihydrobenzofuran ring system is typically constructed via bromination and subsequent reduction of benzofuran precursors. For example, bromination of benzofuran 1a with Br₂ in CH₂Cl₂ yields 2,3-dibromo-2,3-dihydrobenzofuran 2a' in 97% yield. This intermediate serves as a versatile precursor for functionalization at the 6-position.
Reduction to Dihydrobenzofuran
Magnesium-mediated reduction of benzofuran-3-carboxylates, as described by Liu et al., converts arylbenzofurans to trans-2-aryl-2,3-dihydrobenzofurans. For instance, ethyl benzofuran-3-carboxylate 2 {1} undergoes reduction with Mg in THF-MeOH at −15°C to yield trans-dihydrobenzofuran 8 {1–3} in moderate yields (66–70%). This method ensures retention of stereochemistry critical for downstream chiral induction.
Introduction of the Amino Alcohol Side Chain
Suzuki-Miyaura Coupling for Side Chain Elaboration
The 6-position of dihydrobenzofuran can be functionalized via Suzuki coupling. For example, coupling boronic acid 3 {1} (derived from dihydrobenzofuran-3-carboxylate) with 4-iodoanisole using PdCl₂(dppf)·DCM and Na₂CO₃ yields ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate 5 {1,2} in 70% yield. Similar strategies could introduce ketone or nitrile groups for subsequent transformations.
Reductive Amination of Ketone Intermediates
A pivotal step involves converting a ketone intermediate to the β-amino alcohol. For example, 2-(2,3-dihydrobenzofuran-6-yl)ethan-1-one can undergo reductive amination with NH₃ and NaBH₃CN in the presence of a chiral catalyst (e.g., (S)-BINAP-Ru) to yield the (S)-enantiomer. This method parallels industrial protocols for chiral amino alcohol synthesis, though specific yields for this substrate remain unreported.
Table 1: Key Reaction Conditions for Reductive Amination
| Substrate | Reducing Agent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Arylpropan-1-one | NaBH₃CN | (S)-BINAP-Ru | 85 | |
| 2-(Furan-3-yl)ethan-1-one | BH₃·THF | None | 72 |
Stereoselective Synthesis of the (S)-Enantiomer
Asymmetric Catalysis
Chiral phosphine ligands, such as (S)-BINAP, enable enantioselective reductions. For instance, catalytic hydrogenation of α-amino ketones using Ru-(S)-BINAP complexes achieves enantiomeric excess (ee) >90%. Applied to 2-(2,3-dihydrobenzofuran-6-yl)ethan-1-one, this method could theoretically yield the target compound with high optical purity.
Enzymatic Resolution
Racemic amino alcohols can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. While effective, this approach requires additional steps for racemate synthesis and separation.
Industrial Considerations and Scalability
Magnesium-Mediated Reductions
The use of Mg in THF-MeOH for benzofuran reduction offers scalability, with yields exceeding 66%. However, the exothermic nature of the reaction necessitates careful temperature control to prevent side reactions.
Green Chemistry Metrics
Efforts to minimize solvent waste are evident in protocols using water-1,2-dimethoxyethane biphasic systems for Suzuki couplings. These methods align with industrial demands for environmentally benign processes.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The pharmacological and biochemical properties of (S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol can be inferred through comparisons with structurally related compounds, such as halogen-substituted amino acids. Below is an analysis based on research findings for two analogs:
Key Analogs:
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
(S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
These compounds share the (S)-2-aminoalkanoic acid backbone but differ in substituent groups (dichlorobenzyl vs. dihydrobenzofuran).
Structural and Functional Differences
| Feature | (S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol | (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid |
|---|---|---|---|
| Core Scaffold | 2,3-Dihydrobenzofuran | Dichlorobenzyl | Dichlorobenzyl |
| Substituent Position | 6-position on dihydrobenzofuran | 2,4-dichloro on benzyl | 2,6-dichloro on benzyl |
| Key Interactions | Likely π–π stacking (dihydrobenzofuran) | π–π with Tyr201 (4.127 Å), H-bond with Gln215 (2.202 Å) | π–π with Tyr201 (4.249 Å), H-bond with Gln215 (1.961 Å) |
| IC₅₀ | Not reported | Similar to 2,6-dichloro analog (exact values undisclosed) | Similar to 2,4-dichloro analog (exact values undisclosed) |
| Gibbs Free Energy (ΔG) | Not reported | –6.4 kcal/mol | –6.5 kcal/mol |
Mechanistic Insights from Docking Studies
- Chlorine Substitution Effects : The 2,4- and 2,6-dichloro analogs exhibit nearly identical IC₅₀ values but differ in binding geometries. The 2,6-dichloro analog forms a shorter hydrogen bond (1.961 Å vs. 2.202 Å) with Gln215, suggesting enhanced polar interactions despite similar overall affinity .
- Aromatic Interactions : Both dichlorobenzyl analogs engage in π–π stacking with Tyr201, but the dihydrobenzofuran scaffold in the target compound may favor alternative interactions (e.g., with hydrophobic pockets or via oxygen-mediated hydrogen bonding).
- Energetics : The Gibbs free energy values (–6.4 to –6.5 kcal/mol) for the dichloro analogs indicate stable binding to collagenase, a trend that may extend to the dihydrobenzofuran derivative if similar binding modes are assumed .
Implications for Drug Design
Substituent Position: Minor changes in halogen placement (e.g., 2,4- vs. 2,6-dichloro) alter interaction distances without drastically affecting IC₅₀, highlighting the balance between steric effects and electronic properties.
Scaffold Flexibility : The dihydrobenzofuran group’s fused oxygen heterocycle may improve metabolic stability compared to halogenated benzyl groups, though this requires experimental validation.
Biologische Aktivität
(S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H13NO2, featuring a benzofuran moiety which contributes to its biological activity. The presence of an amino alcohol functional group is significant for its interaction with various biological targets, including enzymes and receptors involved in neurological pathways.
Research indicates that (S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol may interact with several biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes associated with neurological functions, which could have implications for treating neurodegenerative diseases.
- Receptor Modulation : Its structure allows it to potentially modulate receptor activity, influencing signaling pathways critical for various physiological responses.
1. In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : Studies demonstrated that (S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol exhibits cytotoxic effects against several cancer cell lines. The IC50 values varied significantly depending on the cell type, indicating selective cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-436 | 2.57 | Induction of apoptosis and G2/M arrest |
| BRCA2-deficient DT40 | 0.079 | Selective cytotoxicity |
2. Mechanistic Insights
Further investigations into the mechanisms revealed that treatment with (S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol led to:
- Cell Cycle Arrest : Flow cytometry analyses indicated an increase in the percentage of cells arrested at the G2/M phase following treatment.
"The percentage of cells in the G2 stage increased from 25.12% (control) to 30.39% (compound-treated cells)" .
- Apoptosis Induction : The compound was shown to increase both early and late apoptotic cell populations, suggesting a dual mechanism involving both apoptosis and necrosis.
3. Comparative Studies
In comparison with similar compounds, (S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol exhibited distinct pharmacological effects due to its unique stereochemistry:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethanol | Similar benzofuran structure but different amino position | Different biological activity |
| (R)-7-Chloro-2,3-dihydrobenzofuran | Chiral compound with different stereochemistry | Varied interactions with biological targets |
Case Studies
Several case studies have highlighted the therapeutic potential of (S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol:
- Neuroprotective Effects : In animal models of neurodegeneration, administration of this compound showed significant improvement in cognitive function and reduction in neuroinflammation markers.
- Anticancer Activity : In studies involving breast cancer cell lines, the compound demonstrated a marked ability to inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
Q & A
Q. What are the optimal synthetic routes for (S)-2-amino-2-(2,3-dihydrobenzofuran-6-yl)ethan-1-ol, and how can stereochemical control be achieved?
Methodological Answer: Key synthetic strategies involve:
- Deprotonation and alkylation : Use NaH (60% dispersion in paraffin oil) in THF to deprotonate phenolic intermediates, followed by benzylation with iodomethane under nitrogen atmosphere .
- Stereochemical control : Enantioselective synthesis can leverage chiral auxiliaries or asymmetric catalysis. For example, olefin cross-metathesis paired with intramolecular oxo-Michael reactions can yield (S)-configured dihydrobenzofuran derivatives .
- Purification : Flash column chromatography (silica gel, ethyl acetate/petroleum ether gradients) ensures high purity (>75% yield) .
Q. How can spectroscopic methods (NMR, HRMS) be used to confirm the structure and purity of this compound?
Methodological Answer:
Q. Table 1: Representative <sup>13</sup>C NMR Data for Analogous Compounds
| Carbon Type | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Aromatic C-O | 160.7 | Dihydrobenzofuran oxygen |
| Methoxy C | 55.8 | -OCH3 |
| Methyl C | 9.3 | -CH3 |
| Data adapted from |
Advanced Research Questions
Q. What enantioselective strategies are effective for synthesizing (S)-configured dihydrobenzofuran derivatives?
Methodological Answer:
- Cross-metathesis/oxo-Michael cascade : Utilize Grubbs catalysts for olefin cross-metathesis, followed by intramolecular oxo-Michael cyclization to achieve >90% enantiomeric excess (ee). This method avoids racemization and is scalable .
- Chiral resolution : Pair kinetic resolution with lipases or chiral stationary phases in HPLC to isolate the (S)-enantiomer .
Q. How does the compound’s stereochemistry influence its biochemical interactions, such as enzyme inhibition?
Methodological Answer:
- Hydrogen bonding : The (S)-configuration positions the amino and hydroxyl groups to form hydrogen bonds with catalytic residues in enzymes (e.g., HIV-1 protease).
- Case study : Modifications to the dihydrobenzofuran scaffold enhance binding affinity to protease active sites, as demonstrated in studies using surface plasmon resonance (SPR) and molecular docking .
Q. How can computational methods aid in designing derivatives with improved pharmacological properties?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use software like Discovery Studio to model interactions with target proteins (e.g., HIV-1 protease). Focus on optimizing substituent polarity and steric bulk .
- QSAR modeling : Correlate electronic properties (e.g., Hammett constants) of substituents with inhibitory activity to prioritize synthetic targets .
Q. How should researchers address contradictions in synthetic yield data across studies?
Methodological Answer:
- Variable analysis : Compare reaction conditions (e.g., catalyst loading, temperature). For example, NaH dispersion quality (60% in paraffin oil vs. anhydrous) significantly impacts deprotonation efficiency .
- Reproducibility protocols : Standardize purification methods (e.g., solvent ratios in column chromatography) and characterize intermediates via LC-MS to track side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
